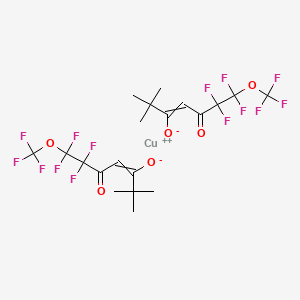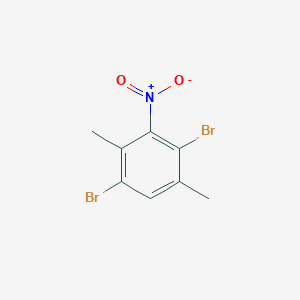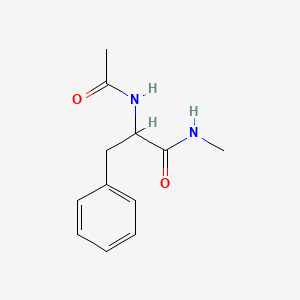
Dipotassium ruthenium(4+) hexachloride
Descripción general
Descripción
Dipotassium ruthenium(4+) hexachloride, also known as potassium hexachlororuthenate(IV), is a chemical compound with the formula K₂RuCl₆. It is a coordination complex where ruthenium is in the +4 oxidation state, surrounded by six chloride ions. This compound is known for its applications in various fields, including catalysis and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipotassium ruthenium(4+) hexachloride can be synthesized through several methods. One common approach involves the reaction of ruthenium trichloride with potassium chloride in the presence of chlorine gas. The reaction is typically carried out in an aqueous solution under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-purity ruthenium sources and advanced purification techniques to ensure the desired product quality. The process may include steps such as crystallization and filtration to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium ruthenium(4+) hexachloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(III) or ruthenium(II).
Substitution: Chloride ligands can be substituted with other ligands, such as water or ammonia
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like chlorine gas and reducing agents like hydrogen gas. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium compounds, while reduction reactions may produce lower oxidation state ruthenium complexes .
Aplicaciones Científicas De Investigación
Dipotassium ruthenium(4+) hexachloride has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as ruthenium-based nanomaterials and thin films.
Biology and Medicine: Ruthenium complexes, including this compound, are studied for their potential anticancer properties and their ability to interact with biological molecules
Mecanismo De Acción
The mechanism by which dipotassium ruthenium(4+) hexachloride exerts its effects involves its interaction with various molecular targets. In biological systems, ruthenium complexes can bind to DNA, proteins, and other biomolecules, leading to changes in cellular processes. These interactions can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dipotassium ruthenium(4+) hexachloride include:
- Potassium hexachlororuthenate(III)
- Potassium aquapentachlororuthenate(III) dimer
- Potassium pentachlororuthenate(III) hydrate
- Potassium pentachloronitrosylruthenate(II)
Uniqueness
This compound is unique due to its specific oxidation state and coordination environment, which confer distinct chemical and physical properties. These properties make it particularly useful in catalytic applications and in the synthesis of advanced materials .
Propiedades
IUPAC Name |
dipotassium;ruthenium(4+);hexachloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.2K.Ru/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLNQIIEFUNTQC-UHFFFAOYSA-H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[Ru+4] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6K2Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276496 | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23013-82-3, 11103-70-1 | |
| Record name | Potassium hexachlororuthenate(IV) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dipotassium ruthenium(4+) hexachloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)

![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)


![(4-Nitrophenyl)methyl 3-[5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12512264.png)

![5-{[Bis({[(prop-2-EN-1-yloxy)carbonyl]amino})methylidene]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}pentanoic acid](/img/structure/B12512272.png)


![3-[(2-oxo-1H-indol-3-ylidene)methyl]benzoic Acid](/img/structure/B12512298.png)
![4-{5-[(4-Methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12512299.png)

![N(2)-[(2,2-diphenylethoxy)acetyl]-L-arginine trifluoroacetate](/img/structure/B12512305.png)
